Ophiopogonin D

Hemocompatibility Formulation Safety Saponin Toxicology

Researchers requiring saponin reference compounds for CYP inhibition or hemocompatibility studies frequently encounter confounding hemolytic activity from structural isomers or unvalidated enzyme interaction data. Ophiopogonin D (CAS 945619-74-9), a ruscogenin-type steroidal saponin, directly addresses these limitations. • Non-hemolytic in vitro - no detectable erythrocyte lysis, enabling clean hemocompatibility assessment for botanical formulation QC • Validated multi-CYP probe - CYP3A4 (IC50 8.08 μM, Ki 4.08 μM), CYP2C9 (IC50 12.92 μM, Ki 11.07 μM), CYP2E1 (IC50 22.72 μM, Ki 6.69 μM) with full inhibition kinetics characterized • Anti-inflammatory potency - IC50 1.38 nM in PMA-induced HL-60/ECV304 adhesion, ~5.6-fold more potent than ruscogenin

Molecular Formula C44H70O16
Molecular Weight 855 g/mol
Cat. No. B1631923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonin D
Molecular FormulaC44H70O16
Molecular Weight855 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3
InChIKeyDQYACEDUQHWXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ophiopogonin D Reference Standard


Ophiopogonin D (OPD) is a ruscogenin-type steroidal saponin [1] derived primarily from the tuberous roots of Ophiopogon japonicus (Maidong) [2]. It is a key active constituent of the clinically used Shenmai injection (SMI) and is structurally distinct from its isomer Ophiopogonin D' (OPD') . Unlike common diosgenin-type saponins, OPD features a ruscogenin aglycone with a specific trisaccharide chain (fucose, rhamnose, xylose) that confers distinct pharmacodynamic and safety profiles [3].

Ruscogenin-type steroidal saponin reference standard
Characterized selectivity vs. isomer Ophiopogonin D' for pathway studies
May support CYP inhibition, transporter, and cell adhesion assay contexts

Ophiopogonin D Substitution Failure


Despite being structural isomers, Ophiopogonin D and Ophiopogonin D' exhibit divergent hemolytic safety profiles and differential modulation of hepatic drug transporters (OATP1B1/B3) [1], rendering them non-interchangeable in formulations or in vivo models. Furthermore, Ophiopogonin D demonstrates a distinct antiplatelet selectivity profile versus the aglycone ruscogenin, with OPD showing minimal inhibition of ADP-induced aggregation while retaining potent venous antithrombotic activity [2]. Substitution with alternative steroidal saponins (e.g., diosgenin-type) would introduce confounding variables in CYP inhibition assays, as OPD uniquely inhibits CYP3A4, 2C9, and 2E1 with defined IC50 values [3].

Isomer Ophiopogonin D'
Divergent hemolytic profile and OATP1B1/B3 modulation may shift in vitro outcomes.
Aglycone ruscogenin
Introduces antiplatelet activity not observed with OPD, altering thrombosis model interpretation.
Diosgenin-type saponins
Lack reported multi-CYP inhibition constants, limiting DDI study reproducibility.

Ophiopogonin D Comparative Evidence


Hemolytic Safety Profile

OPD exhibits a fundamentally different in vitro hemolytic profile compared to its isomer OPD'. In direct comparative in vitro hemolysis assays, only OPD' produced a detectable hemolytic reaction, whereas OPD did not cause observable erythrocyte lysis under identical conditions . This in vitro distinction is critical for formulation development, though both compounds induce hemolysis in vivo via metabolic conversion .

In vitro hemolysis
Data to verify
OPD: no hemolysis vs. OPD': hemolysis reaction positive
Reported formulation-compatibility context
In vitro data only; in vivo hemolysis may occur
Hemocompatibility Formulation Safety Saponin Toxicology

Antithrombotic Efficacy

In a head-to-head in vivo study, oral OPD (0.5–2.0 mg/kg) and ruscogenin (0.25–1.00 mg/kg) both produced dose-related inhibition of venous thrombosis in mice [1]. However, a critical pharmacodynamic distinction was observed in platelet aggregation: ruscogenin (0.7 mg/kg) significantly inhibited ADP-induced aggregation, whereas OPD at 1.4 mg/kg exhibited only slight inhibition [2]. This suggests OPD achieves antithrombotic efficacy with a potentially lower bleeding risk profile.

Venous thrombosis model
Head-to-head
OPD 0.5–2.0 mg/kg p.o. dose-related inhibition vs. ruscogenin 0.25–1.00 mg/kg
Reported antithrombotic endpoint context with reduced platelet inhibition
Mouse model; single-dose oral
Antithrombotic Venous Thrombosis Platelet Aggregation

Anti-Inflammatory Potency

OPD demonstrates superior potency in inhibiting leukocyte-endothelial adhesion compared to its aglycone ruscogenin. In a PMA-induced HL-60 to ECV304 cell adhesion assay, OPD exhibited an IC50 of 1.38 nmol/L, which is 5.6-fold lower (more potent) than the IC50 of ruscogenin (7.76 nmol/L) [1]. This translates to a 31,000-fold higher potency than the crude aqueous extract (IC50 42.85 μg/mL) on a molar basis.

Leukocyte adhesion inhibition
Head-to-head
OPD IC50 1.38 nmol/L vs. ruscogenin IC50 7.76 nmol/L (5.6-fold lower)
Supports higher-sensitivity anti-adhesion assay context
PMA-induced HL-60/ECV304 cell model
Anti-inflammatory Leukocyte Adhesion IC50 Comparison

Hepatic Transporter Modulation

OPD and OPD' display fundamentally different effects on hepatic uptake transporters. OPD' stimulates OATP1B1-mediated rosuvastatin uptake with an EC50 of 4.62 ± 0.64 μM, whereas OPD exhibits no remarkable influence on rosuvastatin uptake via OATP1B1 [1]. Similarly, OPD' considerably increases OATP1B3-mediated rosuvastatin uptake (EC50 14.95 ± 1.62 μM), while OPD shows scarcely any effect [2]. Both compounds, however, can increase OATP1B1-mediated atorvastatin uptake, with OPD showing an EC50 of 10.41 ± 1.28 μM versus OPD' at 3.68 ± 0.85 μM [3].

OATP1B1 transporter modulation
Head-to-head
OPD: no effect on rosuvastatin uptake; OPD' EC50 4.62 μM
Supports transporter-interaction study without OATP1B1 rosuvastatin modulation
HEK293T cell model; atorvastatin uptake differs
OATP1B1 OATP1B3 Drug-Drug Interaction

CYP450 Inhibition Profile

OPD exhibits a defined, multi-CYP inhibition profile with IC50 values of 8.08 μM (CYP3A4), 12.92 μM (CYP2C9), and 22.72 μM (CYP2E1) in human liver microsomes [1]. The inhibition of CYP3A4 is non-competitive and time-dependent (Ki = 4.08 μM), while CYP2E1 and 2C9 inhibition is competitive (Ki = 6.69 and 11.07 μM, respectively) [2]. In contrast, OPD' is characterized primarily as a cytotoxic agent (IC50 3.09–3.63 μM against MG-63 and SNU387 cells) and SIRT1 activator, with no published multi-CYP inhibition profile [3].

CYP3A4 inhibition
Class-level
IC50 8.08 μM, Ki 4.08 μM (non-competitive, time-dependent)
Supports DDI study tool with characterized inhibition constants
Human liver microsomes; also inhibits CYP2C9, CYP2E1
CYP3A4 CYP2C9 CYP2E1 Drug Metabolism

Anti-Proliferative Activity

OPD demonstrates G2/M cell cycle arrest in MCF-7 breast carcinoma cells, a mechanism distinct from the RIPK1-dependent apoptosis induced by OPD' in prostate cancer cells (PC3) [1]. While OPD' exhibits cytotoxic IC50 values of 3.09–3.63 μM against MG-63 and SNU387 tumor lines [2], OPD's anti-proliferative effects in MCF-7 cells are associated with down-regulation of cyclin B1 and activation of both caspase-8 and caspase-9 [3]. The G2/M arrest phenotype may confer advantages in combination with DNA-damaging agents.

Cell cycle arrest mechanism
Context-dependent
OPD G2/M arrest in MCF-7 vs. OPD' RIPK1-dependent apoptosis in PC3
Supports cell cycle checkpoint study distinct from apoptosis
Different cell lines limit direct comparison
Breast Cancer MCF-7 Cell Cycle Arrest Apoptosis

Ophiopogonin D Application Scenarios


Hemocompatibility Screening

OPD is the preferred reference compound for in vitro hemocompatibility studies of saponin-containing formulations. Unlike OPD', OPD does not cause detectable erythrocyte lysis in vitro , allowing researchers to evaluate formulation components without confounding hemolytic activity. This property makes OPD particularly suitable for assessing Shenmai injection or similar botanical formulations where hemolytic adverse events are a regulatory concern.

Venous Thrombosis Model

OPD should be selected over ruscogenin for in vivo antithrombotic studies where direct antiplatelet activity must be minimized. At 0.5–2.0 mg/kg oral dosing, OPD inhibits venous thrombosis without significantly impairing ADP-induced platelet aggregation [1], whereas ruscogenin (0.7 mg/kg) markedly inhibits platelet function. This differential profile enables mechanistic dissection of thrombosis pathways independent of platelet inhibition.

CYP-Mediated DDI Studies

OPD serves as a well-characterized inhibitor probe for CYP3A4 (IC50 8.08 μM; non-competitive, time-dependent inhibition with Ki 4.08 μM), CYP2C9 (IC50 12.92 μM; competitive Ki 11.07 μM), and CYP2E1 (IC50 22.72 μM; competitive Ki 6.69 μM) in human liver microsome assays [2]. This validated inhibition profile is absent for OPD' and most related steroidal saponins, making OPD the only evidence-supported choice for hepatic metabolism interaction studies.

Anti-Inflammatory Screening

With an IC50 of 1.38 nmol/L in PMA-induced HL-60/ECV304 adhesion assays, OPD is approximately 5.6-fold more potent than ruscogenin (IC50 7.76 nmol/L) [3]. For high-throughput anti-inflammatory screening programs requiring detection at sub-nanomolar concentrations, OPD offers superior sensitivity and a larger dynamic range compared to its aglycone counterpart.

Application
Selection Property
Validation Focus
Saponin formulation hemocompatibility studies
Reported in vitro hemolysis profile
Erythrocyte lysis assay screening
Venous thrombosis model studies
Differentiated antiplatelet activity profile
ADP-induced aggregation endpoint monitoring
CYP-mediated drug interaction studies
Characterized multi-CYP inhibition constants
CYP3A4/2C9/2E1 metabolism interaction screening
Anti-inflammatory adhesion assays
Reported cell adhesion inhibition potency
Leukocyte-endothelial adhesion assay screening

Technical Documentation Hub

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12 linked technical documents
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